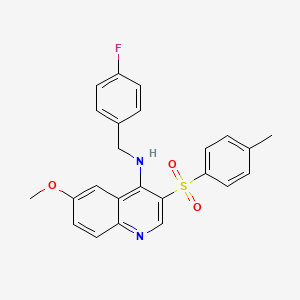

N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine” is a complex organic molecule. It contains a fluorobenzyl group, a methoxy group, a tosyl group, and a quinolin-4-amine group . These groups are common in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines and carboxylic acids . For example, a Schiff base compound was synthesized by the chemical reaction of benzylamine and 4-carboxybenzaldehyde in ethanol .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . For example, a novel Schiff base compound was synthesized and its structure was verified using single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and varied. For example, phosphorus-nitrogen compounds have been synthesized from hexachlorocyclotriphosphazene and N-alkyl-N’-mono(4-fluorobenzyl)diamines .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques, including nuclear magnetic resonance (NMR) spectroscopy . For example, fluorine-19 NMR can provide a wealth of molecular structure information as well as its associated chemical environment .

Scientific Research Applications

Synthesis and Evaluation in Drug Discovery

Research has explored the synthesis and evaluation of derivatives related to N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine, particularly focusing on their potential as anti-tubercular agents. One study systematically examined segments of the molecule to explore structure-activity relationships influencing potency against Mycobacterium tuberculosis. The study found key activity determinants in the molecule's structure, demonstrating its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).

Fluorescent Labeling and Imaging Applications

Another avenue of research has focused on the fluorescence properties of related quinoline derivatives for biomedical analysis. For instance, the study on 6-methoxy-4-quinolone, an oxidation product derived from a similar structural framework, revealed its strong fluorescence and stability in a wide pH range, making it a valuable fluorescent labeling reagent for biomedical analyses (Hirano et al., 2004).

Antimycobacterial and Anticancer Potential

Further research into quinoline derivatives has demonstrated significant antimycobacterial and anticancer activities. One study synthesized and evaluated newer quinoline carboxylic acids, showing potent in vitro and in vivo activity against Mycobacterium tuberculosis and suggesting the compound's utility in antimycobacterial therapy (Senthilkumar et al., 2008). Additionally, the synthesis of 4-aminoquinoline derivatives and their cytotoxic effects on human breast tumor cell lines have identified compounds with potent anticancer activity, highlighting the chemical framework's potential in developing new anticancer agents (Zhang et al., 2007).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability.

Safety and Hazards

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3S/c1-16-3-10-20(11-4-16)31(28,29)23-15-26-22-12-9-19(30-2)13-21(22)24(23)27-14-17-5-7-18(25)8-6-17/h3-13,15H,14H2,1-2H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMNYGSFLRYCSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2371347.png)

![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)

![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)

![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)

![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)

![methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate](/img/structure/B2371365.png)

![5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2371367.png)

![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)